molecular formula C10H13NO3 B15247893 Ethyl 2-methoxy-6-methylnicotinate

Ethyl 2-methoxy-6-methylnicotinate

Cat. No.: B15247893
M. Wt: 195.21 g/mol
InChI Key: SJWJUMBGQLOOHS-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-6-methylnicotinate is an organic compound belonging to the class of nicotinates It is characterized by the presence of an ethyl ester group, a methoxy group, and a methyl group attached to a nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methoxy-6-methylnicotinate typically involves the esterification of 6-methylnicotinic acid with ethanol in the presence of an acid catalyst. One common method involves mixing 6-methylnicotinic acid with an alcoholic solvent, adjusting the pH to ≤1, and maintaining the reaction temperature at 80-100°C to obtain the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired ester while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methoxy-6-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted nicotinates depending on the reagent used.

Scientific Research Applications

Ethyl 2-methoxy-6-methylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-6-methylnicotinate involves its interaction with specific molecular targets. The compound may act on nicotinic acetylcholine receptors, similar to other nicotinates, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity .

Comparison with Similar Compounds

Ethyl 2-methoxy-6-methylnicotinate can be compared with other similar compounds such as:

    Methyl nicotinate: Used as a rubefacient in topical preparations.

    6-Methylnicotine: A nicotine analog with similar pharmacological properties.

    Ethyl nicotinate: Another ester of nicotinic acid with different substituents.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 2-methoxy-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C10H13NO3/c1-4-14-10(12)8-6-5-7(2)11-9(8)13-3/h5-6H,4H2,1-3H3

InChI Key

SJWJUMBGQLOOHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C)OC

Origin of Product

United States

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